![molecular formula C16H24N2 B11869370 8-Benzyl-1,8-diazaspiro[5.5]undecane CAS No. 1086395-04-1](/img/structure/B11869370.png)
8-Benzyl-1,8-diazaspiro[5.5]undecane
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Overview
Description
8-Benzyl-1,8-diazaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound characterized by a central spiro[5.5]undecane scaffold with two nitrogen atoms at positions 1 and 8, and a benzyl substituent at the N8 position. This structure imparts unique conformational rigidity and electronic properties, making it a candidate for pharmaceutical research, particularly in immunomodulation and receptor targeting.
Preparation Methods
Primary Synthesis Route: Three-Step Condensation, Hydrolysis, and Reduction
The most well-documented method for synthesizing 8-Benzyl-1,8-diazaspiro[5.5]undecane involves a three-step process starting from N-benzyl piperidone and ethyl cyanoacetate .
Step 1: Condensation Reaction
N-Benzyl piperidone reacts with ethyl cyanoacetate under alkaline conditions to form 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane. The reaction is conducted in a 12% cholamine solution at 0°C for eight days, yielding a pale yellow solid with a 65% yield .
Key Conditions:
-
Reagents: N-Benzyl piperidone, ethyl cyanoacetate, cholamine
-
Temperature: 0°C
-
Duration: 8 days
Step 2: Hydrolysis
The dicyano intermediate undergoes hydrolysis in a 50% phosphate buffer at 110°C for 30 hours, converting nitrile groups to carboxylic acids. This step produces 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane with a 64% yield .
Key Conditions:
-
Reagents: Phosphate buffer (pH 8)
-
Temperature: 110°C
-
Duration: 30 hours
Step 3: Reduction with Lithium Aluminium Hydride (LiAlH4)
The dioxo compound is reduced using LiAlH4 in anhydrous tetrahydrofuran (THF) under reflux for 16 hours. After quenching with 2M NaOH, the product is purified via column chromatography, yielding this compound as a white solid (73% yield) .
Key Conditions:
-
Reagents: LiAlH4, THF
-
Temperature: Reflux
-
Duration: 16 hours
Table 1: Summary of Primary Synthesis Route
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | N-Benzyl piperidone, ethyl cyanoacetate | 0°C, 8 days | 65% |
2 | Phosphate buffer | 110°C, 30 hours | 64% |
3 | LiAlH4, THF | Reflux, 16 hours | 73% |
Alternative Routes: Protective Group Strategies
tert-Butyloxycarbonyl (Boc) Protection
In this variation, the secondary amine in this compound is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. The Boc-protected derivative is isolated in 96% yield and serves as an intermediate for further functionalization .
Key Conditions:
-
Reagents: Boc₂O, triethylamine, CH₂Cl₂
-
Temperature: 0°C to room temperature
-
Duration: 2 hours
Ethoxycarbonyl Protection
Vinyl chloroformate is used to introduce an ethoxycarbonyl group under similar conditions. This method achieves a 93.5% yield and demonstrates the versatility of the spirocyclic amine in undergoing diverse acylations .
Key Conditions:
-
Reagents: Vinyl chloroformate, triethylamine, CH₂Cl₂
-
Temperature: 0°C to room temperature
-
Duration: 1 hour
Catalytic Hydrogenation for Intermediate Derivatization
The benzyl group in this compound can be removed via hydrogenolysis using palladium on carbon (Pd/C) under 50 psi H₂ pressure. This step is critical for generating deprotected intermediates for further modifications, achieving an 82–84% yield .
Key Conditions:
-
Catalyst: 10% Pd/C
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Solvent: Ethanol
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Pressure: 50 psi H₂
-
Temperature: 50°C
Reaction Optimization and Challenges
Solvent Selection
-
THF vs. Dichloromethane: THF is preferred for reduction steps due to its ability to stabilize LiAlH4, while dichloromethane is optimal for acylations owing to its inertness .
-
Aqueous vs. Non-Aqueous Media: Hydrolysis requires aqueous buffers, whereas protection/deprotection steps are conducted in anhydrous solvents to prevent side reactions .
Yield Improvements
-
Column Chromatography: Essential for isolating pure spirocyclic products, with silica gel (200–300 mesh) typically used .
-
Temperature Control: Strict adherence to low temperatures (-10°C to 0°C) during exothermic reactions (e.g., LiAlH4 additions) minimizes decomposition .
Comparative Analysis of Methods
Table 2: Method Comparison
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Three-Step Route | High overall yield (73%) | Long reaction times (8 days for Step 1) | 64–73% |
Boc Protection | Excellent selectivity | Requires additional deprotection step | 82–96% |
Catalytic Hydrogenation | Mild conditions | Requires specialized equipment (H₂ chamber) | 80–84% |
Industrial-Scale Considerations
Scaling up the synthesis of this compound presents challenges:
-
Safety: LiAlH4 and Pd/C require handling under inert atmospheres to prevent fires or explosions .
-
Cost Efficiency: Ethyl cyanoacetate and Pd/C are cost-intensive reagents, necessitating recycling protocols .
-
Environmental Impact: Phosphate buffer waste from hydrolysis steps requires neutralization before disposal .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of diazaspiro compounds can induce apoptosis in cancer cell lines by disrupting calcium signaling pathways in the endoplasmic reticulum (ER) . Specifically, 8-Benzyl-1,8-diazaspiro[5.5]undecane has been explored for its potential to act as a scaffold for designing new therapeutic agents targeting cancer .
- Neuropharmacological Potential : Similar compounds have been investigated for their effects on neurotransmitter systems, suggesting applications in treating neurological disorders . The ability of these compounds to modulate receptor activity positions them as candidates for further exploration in neuropharmacology.
Coordination Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules and ligands in coordination chemistry . Its nitrogen atoms can coordinate with metal ions, enabling the formation of various metal-complexes that are essential in catalysis and materials science.
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials. Its potential as a precursor for specialty chemicals makes it relevant in industrial applications where specific chemical properties are required .
Case Studies
Synthesis Techniques
The synthesis of this compound involves several steps that utilize readily available starting materials and efficient reaction conditions. Recent advancements have focused on improving yield and scalability through optimized methodologies .
Synthetic Route Overview
- Starting Materials : N-benzyl piperidine-4-ketone and ethyl cyanoacetate.
- Key Steps :
- Formation of dicyanocarbodiimide.
- Hydrolysis followed by selective decarboxylation.
- Reduction using lithium aluminum hydride to yield the final compound.
- Advantages : The method provides high yields under mild conditions, making it suitable for large-scale production .
Mechanism of Action
The mechanism of action of 8-Benzyl-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The spiro[5.5]undecane scaffold is versatile, with variations in heteroatoms (O vs. N) and substituents dictating chemical and biological properties. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Spiro[5.5]undecane Derivatives
Functional Group Impact on Bioactivity
- Benzyl vs.
- Ketones vs. Amines : Dione-containing derivatives (e.g., 2,8-dibenzyl-diazaspiro[...]dione) lack basicity, limiting their use in charge-dependent biological interactions .
Biological Activity
8-Benzyl-1,8-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro series, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.
Structural Characteristics
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the diazaspiro framework allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacological Applications
Research indicates that compounds related to this compound exhibit a range of biological activities, particularly in the treatment of:
- Obesity : These compounds can inhibit enzymes like acetyl-CoA carboxylase and antagonize neuropeptide Y (NPY), which plays a role in appetite regulation. For instance, certain derivatives have shown IC50 values less than 10 μM in binding assays targeting NPY receptors .
- Central Nervous System Disorders : Some studies have reported that compounds with similar structures can act on receptors involved in neurological pathways, although their in vivo effectiveness may vary due to pharmacokinetic factors .
- Cancer : The activation of the Endoplasmic Reticulum Stress Response (ERSR) pathway has been noted in studies involving similar diazaspiro compounds. This pathway is crucial for inducing apoptosis in cancer cells, particularly glioma cells .
Target Interactions
The primary mechanisms through which this compound exerts its effects include:
- Calcium Signaling Modulation : The compound influences intracellular calcium levels, which is vital for various cellular functions and can lead to apoptosis in cancer cells .
- Receptor Binding : Binding affinity studies have shown that modifications at specific positions on the diazaspiro framework significantly affect receptor interactions and subsequent biological responses .
Case Study 1: Obesity Treatment
In a study examining the effects of 1,9-diazaspiro[5.5]undecane derivatives on obesity-related pathways, compounds demonstrated significant inhibition of NPY Y5 receptor activity. The binding assays revealed high-affinity interactions with IC50 values ranging from 11 nM to 500 nM depending on structural modifications .
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 11 | NPY Y5 |
Compound B | 16 | MCH-R1 |
Compound C | 500 | Acetyl-CoA Carboxylase |
Case Study 2: Cancer Cell Apoptosis
Another study focused on the induction of ERSR by diazaspiro compounds. When tested on U87-MG glioma cells, certain derivatives led to over a 60-fold increase in CHOP transcript levels, indicating strong activation of apoptosis pathways .
Compound | CHOP Induction (fold change) | Concentration (μM) |
---|---|---|
Compound X | >60 | 20 |
Compound Y | 7-10 | 20 |
Control | 1 | - |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Benzyl-1,8-diazaspiro[5.5]undecane?
- Methodological Answer : Two primary strategies are reported:
- Ring-Closing Metathesis (RCM) : Used to construct the spiro core, enabling scalability (5–20 g) via ruthenium-mediated cyclization. Post-reaction purification requires removal of ruthenium residues using silica gel or activated carbon .
- Iminium Salt Cyclization : Functionalized α-amino nitriles undergo nucleophilic addition with organometallic reagents (e.g., Grignard), followed by intramolecular alkylation. This method allows access to monosubstituted and disubstituted derivatives, including aza analogs of bioactive molecules like perhydrohistrionicotoxin .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-Ray Diffraction : Critical for unambiguous confirmation of spiro geometry and substituent positioning, as demonstrated for related spiro[5.5]undecane derivatives .
- Spectroscopic Analysis :
- NMR : 1H- and 13C-NMR identify benzyl group integration and spirocyclic proton environments.
- IR : Carbonyl or amine stretches validate functional group retention after synthesis .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Impervious gloves, tightly sealed goggles, and respirators for aerosolized particles (e.g., during grinding or weighing) .
- Ventilation : Use fume hoods to minimize inhalation risks. Avoid skin contact, as diazaspiro compounds may exhibit reactivity with biomolecules .
Advanced Research Questions
Q. How can stereochemical challenges in asymmetric synthesis be addressed?
- Methodological Answer :
- Chiral Pool Strategies : Starting from enantiopure precursors (e.g., ethyl (S)-(+)-lactate) ensures retention of chirality during spirocycle formation .
- Dynamic Resolution : Leverage intermediates prone to asymmetric transformations, such as imine salts, to amplify enantiomeric excess during cyclization .
- Mechanistic Monitoring : Unexpected rearrangements (e.g., acyl group migration in diazaspiro systems) require DFT studies or isotopic labeling to track reaction pathways .
Q. What strategies optimize the design of bioactive derivatives?
- Methodological Answer :
- Scaffold Functionalization : Introduce substituents via reductive amination or amide coupling. For example, replacing the benzyl group with cycloalkyl or heteroaromatic moieties modulates lipophilicity and target affinity .
- Structure-Activity Relationship (SAR) : Compare derivatives against natural spiroalkaloids (e.g., histrionicotoxins) to identify critical pharmacophores. Biological assays (e.g., ion channel modulation) guide lead optimization .
Q. How can contradictory data in spirocycle synthesis be resolved?
- Methodological Answer :
- Reaction Condition Screening : Divergent outcomes (e.g., bromine-mediated cyclization vs. RCM) arise from competing mechanisms. Systematic variation of catalysts (e.g., Grubbs vs. Hoveyda catalysts) or solvents (polar aprotic vs. ethereal) can reconcile discrepancies .
- Byproduct Analysis : Use LC-MS or GC-MS to detect minor intermediates (e.g., ruthenium adducts or dimerized species) that may skew yields .
Properties
CAS No. |
1086395-04-1 |
---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
8-benzyl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C16H24N2/c1-2-7-15(8-3-1)13-18-12-6-10-16(14-18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-14H2 |
InChI Key |
ROBNYLCIUULIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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